Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Physicochemical characterization Purification Scale-up

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1946823-90-0) is a fully substituted 1H-pyrazole featuring a hydroxymethyl group at the 3‑position, a methyl ester at the 4‑position, and N1‑methylation. It is a solid building block with a molecular weight of 170.17 g/mol and formula C₇H₁₀N₂O₃, supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B12225118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)CO)C(=O)OC
InChIInChI=1S/C7H10N2O3/c1-9-3-5(7(11)12-2)6(4-10)8-9/h3,10H,4H2,1-2H3
InChIKeyACCUXHAQEQFBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: A Structurally Defined Pyrazole Building Block for Downstream Derivatization


Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1946823-90-0) is a fully substituted 1H-pyrazole featuring a hydroxymethyl group at the 3‑position, a methyl ester at the 4‑position, and N1‑methylation . It is a solid building block with a molecular weight of 170.17 g/mol and formula C₇H₁₀N₂O₃, supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC) . Its predicted physicochemical profile includes a boiling point of 344.6 °C, density of 1.29 g/cm³, and XLogP3 of -0.8 , positioning it as a moderately polar, distillable intermediate for medicinal chemistry and agrochemical research programs.

Why Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Within the pyrazole-4-carboxylate family, small structural variations produce large differences in physicochemical behavior, reactivity, and downstream compatibility. Changing the ester from methyl to ethyl raises the boiling point by ~8 °C and lowers density by ~0.05 g/cm³, while moving the hydroxymethyl group from the 3- to the 5-position generates a regioisomer with identical molecular weight but altered hydrogen-bonding geometry and steric environment . The free carboxylic acid shows a boiling point elevated by >40 °C relative to the methyl ester, complicating purification and handling . Such differences mean that generic substitution without experimental validation risks altered reaction kinetics, solubility, and product profiles in multi-step syntheses. The quantitative evidence below demonstrates exactly where the title compound diverges from its closest comparators.

Head-to-Head Quantitative Evidence: Differentiation of Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate from Closest Analogs


Distillability Advantage: Lower Boiling Point Versus the Ethyl Ester and Free Acid Analogs

The methyl ester exhibits a predicted boiling point of 344.6±32.0 °C, which is 8.2 °C lower than that of the ethyl ester analog (352.8±32.0 °C) and 44.6 °C lower than that of the free carboxylic acid (389.2±27.0 °C) . This lower boiling point facilitates vacuum distillation and solvent-stripping operations during intermediate purification.

Physicochemical characterization Purification Scale-up

Density Differentiation: Higher Packing Density Enables Different Formulation Behavior

The target compound has a predicted density of 1.29±0.1 g/cm³, notably higher than the 1.24±0.1 g/cm³ predicted for the ethyl ester congener . This 4% higher density reflects the more compact packing of the methyl ester and can influence bulk handling, solution preparation, and crystallization behavior.

Formulation Material science Process chemistry

Lipophilicity Control: XLogP3 = -0.8 Provides a Balanced Polarity Window Absent in Higher Alkyl Esters

The methyl ester returns an XLogP3 of -0.8, indicating moderate hydrophilicity . By class-level inference, the ethyl ester is expected to show an XLogP increase of approximately +0.5 log units (to roughly -0.3) owing to the additional methylene unit, while the free carboxylic acid would be substantially more polar (estimated XLogP ≈ -1.5 to -2.0). No experimentally measured logP for the ethyl ester comparator was identified in authoritative databases.

Drug design Lead optimization Solubility

Regiochemical Identity: 3-Hydroxymethyl-4-carboxylate Substitution Pattern Is Structurally Confirmed by Pyrazole-4-carboxylate X-Ray Crystallography

The title compound belongs to the 1H-pyrazole-4-carboxylate family, whose first X-ray crystal structure in the context of microbicidal agents was reported by Sridhar et al. (2004), unequivocally confirming the 4‑carboxylate orientation [1]. The 3‑hydroxymethyl‑4‑carboxylate substitution pattern distinguishes it from the 5‑hydroxymethyl regioisomer (CAS 1883290‑19‑4), which has an identical molecular weight and formula but a different spatial arrangement of hydrogen-bond donor/acceptor groups .

Regiochemistry X-ray crystallography Structure confirmation

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area: Consistent Values Across the Methyl Ester Sub-class

The target compound possesses 1 hydrogen-bond donor (OH), 4 hydrogen-bond acceptors (N, O atoms), and a topological polar surface area (TPSA) of 64.4 Ų . These values are identical to the 5‑hydroxymethyl regioisomer (also C₇H₁₀N₂O₃) and the ethyl ester analog (C₈H₁₂N₂O₃, TPSA unchanged because the extra methylene does not add polar atoms). This uniformity means that differentiation among these analogs for drug-likeness filters must rely on the specific physicochemical properties (boiling point, density, logP) and regiochemistry rather than on HBD/HBA or TPSA alone.

Drug-likeness Permeability Computational ADME

Where Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate Delivers Measurable Advantage: Research and Industrial Application Scenarios


Multi-Step Synthesis Requiring Gentle Purification: Vacuum Distillation of the Methyl Ester

Programs that require removal of excess reagents or solvent after esterification can benefit from the 344.6 °C boiling point, which is 8 °C lower than the ethyl ester and 45 °C lower than the free acid . Lower distillation temperatures reduce the risk of thermal decomposition of the hydroxymethyl group, a known liability at elevated temperatures.

SAR Studies Demanding Regioisomerically Pure Pyrazole-4-carboxylate Scaffolds

The title compound provides a structurally confirmed 3‑hydroxymethyl‑4‑carboxylate substitution pattern, with the 4‑carboxylate orientation experimentally validated by X‑ray crystallography on the broader 1H‑pyrazole‑4‑carboxylate family . This contrasts with the 5‑hydroxymethyl regioisomer, which presents a different hydrogen-bond donor/acceptor geometry that can alter target binding. Procurement of the correct regioisomer prevents SAR misinterpretation.

Lead Optimization Campaigns Requiring Balanced Lipophilicity (XLogP3 ≈ -0.8)

With an XLogP3 of -0.8, the methyl ester sits in a polarity window that favors aqueous solubility while retaining sufficient permeability. In contrast, the ethyl ester analog is estimated to be ~0.5 log units more lipophilic, potentially reducing solubility and increasing metabolic liability . Selection of the methyl ester at the screening stage can streamline hit-to-lead progression.

Bulk Intermediate Procurement Where Density Differences Affect Cost and Handling

The 4% higher density of the methyl ester (1.29 g/cm³) relative to the ethyl ester (1.24 g/cm³) means that for a given reactor volume, more material can be accommodated in the same footprint . In large-scale campaigns, this can translate into reduced solvent volumes and fewer batches, directly lowering procurement and operational costs.

Quote Request

Request a Quote for Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.